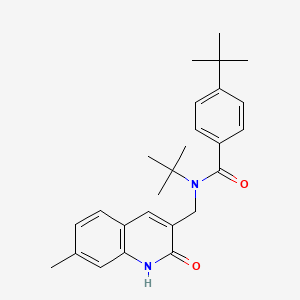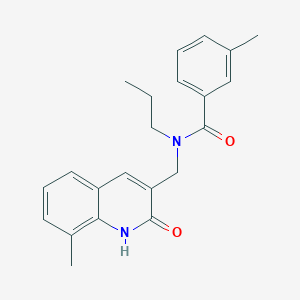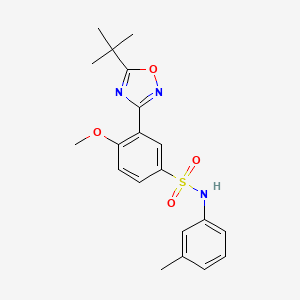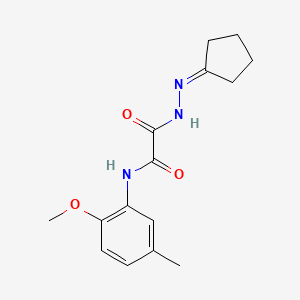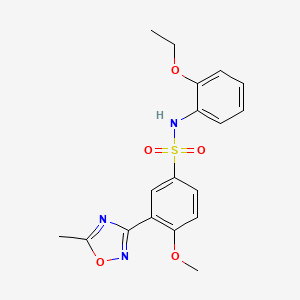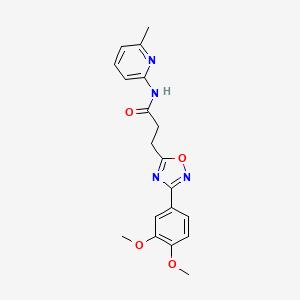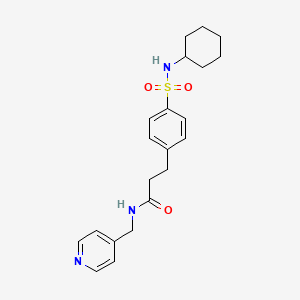
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as CPI-455, is a chemical compound that belongs to the class of selective inhibitors of histone methyltransferase G9a. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, this compound leads to a decrease in the methylation of histone H3 lysine 9 (H3K9me2), resulting in the reactivation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action has been elucidated in several studies, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the biochemical and physiological effects of this compound on normal cells and tissues have not been extensively studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is its selectivity for G9a, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, the development of more potent and selective G9a inhibitors based on the structure of this compound is an area of ongoing research.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of G9a and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective G9a inhibitors.
Synthesis Methods
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that starts with the preparation of 4-(cyclohexylamino)benzenesulfonamide. This intermediate is then reacted with 4-formylpyridine to form the final product, this compound. The synthesis of this compound has been reported in several research articles, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Scientific Research Applications
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCAYZDJUCZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
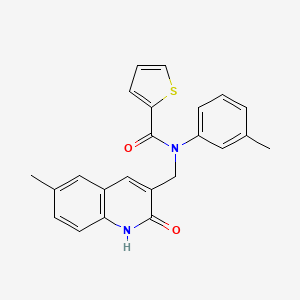


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
